![molecular formula C21H16FN3O3S B2405076 4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898438-71-6](/img/structure/B2405076.png)

4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

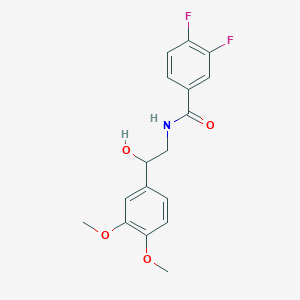

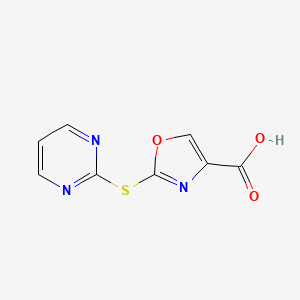

Molecular Structure Analysis

The molecular structure of “4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is defined by its molecular formula, C21H16FN3O3S. Detailed structural analysis such as crystallographic data or X-ray structure analyses are not available in the current resources.Chemical Reactions Analysis

Quinazolinone derivatives have unique chemical reactivity due to their structure . They can undergo various chemical reactions including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The specific chemical reactions of “this compound” are not detailed in the available resources.Scientific Research Applications

COX-2 Inhibition and Potential Therapeutic Applications

4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide and its derivatives have been explored for their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Hashimoto et al. (2002) discovered that introducing a fluorine atom into benzenesulfonamide derivatives, such as in JTE-522, significantly increased the COX-2 inhibitory potency and selectivity. This compound, currently in phase II clinical trials, shows potential for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Antimicrobial and Antifungal Effects

A novel series of benzenesulfonamide derivatives, including this compound, were synthesized and evaluated for their antimicrobial properties. Vanparia et al. (2013) demonstrated that these compounds exhibited significant inhibitory actions against various bacteria and fungi, indicating their potential as novel antimicrobial agents (Vanparia, Patel, Dixit, & Dixit, 2013).

Carbonic Anhydrase Inhibition

Studies by Bilginer et al. (2019) showed that this compound derivatives are potent inhibitors of human carbonic anhydrases I and II. These enzymes are involved in various physiological processes, and their inhibition can be relevant in treating conditions like glaucoma, epilepsy, and altitude sickness. The 4-fluoro substituted derivative was particularly effective, making it a promising candidate for further research in this area (Bilginer, Gonder, Gul, Kaya, Gulcin, Anıl, & Supuran, 2019).

Antitumor Potential

A range of this compound derivatives have been synthesized and evaluated for their antitumor properties. Rahman et al. (2014) found that certain derivatives showed significant activity against tumor cells, highlighting their potential as novel antihypertensive and diuretic agents. These findings suggest the possibility of developing new therapeutic agents for cancer treatment (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Properties

IUPAC Name |

4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S/c1-14-23-20-5-3-2-4-19(20)21(26)25(14)17-10-8-16(9-11-17)24-29(27,28)18-12-6-15(22)7-13-18/h2-13,24H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJLIYUFQHHUQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/no-structure.png)

![3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404998.png)

![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2405000.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)

![N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2405004.png)

![2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2405007.png)

![2,3,4-trifluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2405016.png)